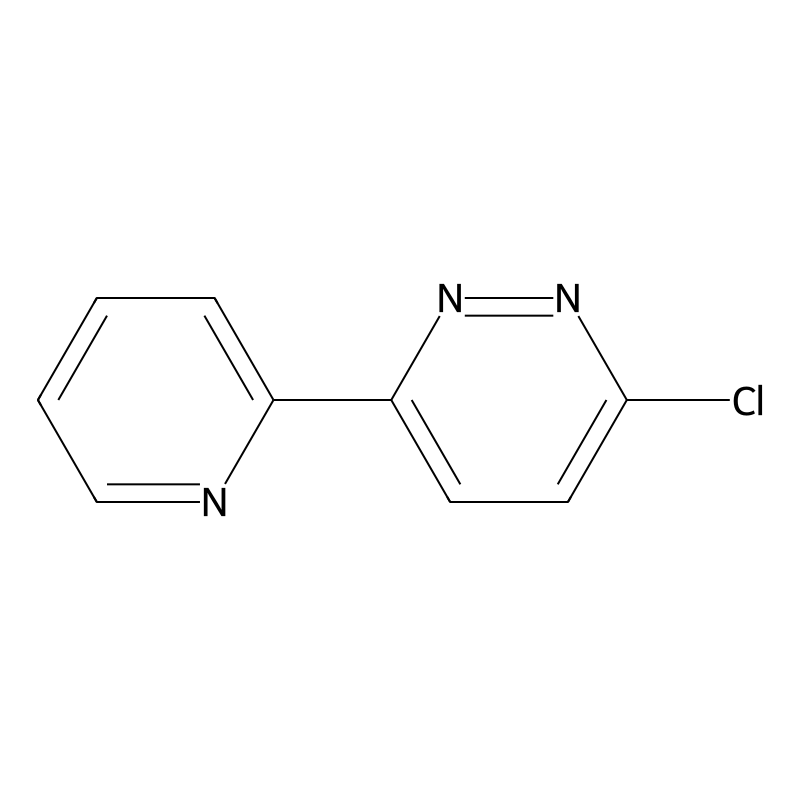

3-Chloro-6-(pyridin-2-yl)pyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Building Block for Drug Discovery

The presence of the pyridazine and pyridine rings, both commonly found in bioactive molecules, makes 3-Chloro-6-(pyridin-2-yl)pyridazine a potential building block for drug discovery. Scientists can explore its use as a scaffold for synthesizing novel compounds targeting various therapeutic areas [].

Investigation in Material Science

The chlorine atom and the aromatic rings in 3-Chloro-6-(pyridin-2-yl)pyridazine might contribute to interesting electronic properties. Researchers could investigate its potential use in the development of functional materials with specific conductivities or other desired characteristics [].

3-Chloro-6-(pyridin-2-yl)pyridazine is a heterocyclic compound characterized by a pyridazine ring with a chlorine atom at the third position and a pyridin-2-yl substituent at the sixth position. This compound is notable for its structural features, which confer unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both the chlorine atom and the pyridine moiety enhances its reactivity and interaction with biological targets, making it a subject of interest in drug development and chemical synthesis.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of various derivatives.

- Oxidation and Reduction Reactions: It can undergo oxidation to form N-oxides or reduction to yield dihydropyridazines.

- Cyclization Reactions: The compound can engage in cyclization processes, leading to the formation of fused ring systems.

These reactions are facilitated by common reagents and conditions, such as using bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) under controlled temperatures .

The biological activity of 3-Chloro-6-(pyridin-2-yl)pyridazine is significant in medicinal chemistry. It has been explored for its potential antimicrobial, anticancer, and anti-inflammatory properties. Studies indicate that this compound may act by inhibiting specific enzymes or modulating receptor activity, particularly targeting kinases and G-protein coupled receptors. Its structural attributes allow for effective interactions through hydrogen bonding and hydrophobic interactions, enhancing its therapeutic potential .

The synthesis of 3-Chloro-6-(pyridin-2-yl)pyridazine typically involves:

- Chlorination: Starting with 3-chloropyridazine, it is reacted with 4-bromopyridine in the presence of a palladium catalyst to facilitate cross-coupling reactions.

- Palladium-Catalyzed Cross-Coupling: This method often employs the Suzuki-Miyaura coupling technique, utilizing potassium carbonate as a base and dimethylformamide as a solvent under elevated temperatures.

- Purification: Following synthesis, purification techniques such as recrystallization or chromatography are applied to achieve the desired purity levels .

3-Chloro-6-(pyridin-2-yl)pyridazine has diverse applications:

- Medicinal Chemistry: It serves as a scaffold for developing pharmaceuticals targeting various diseases.

- Materials Science: The compound is utilized in synthesizing advanced materials, including organic semiconductors and light-emitting diodes.

- Biological Studies: It plays a role in enzyme inhibitor studies and receptor modulation research.

- Industrial

Interaction studies involving 3-Chloro-6-(pyridin-2-yl)pyridazine focus on its biochemical effects on specific targets within biological systems. These studies reveal its potential as an enzyme inhibitor or receptor modulator, contributing to its pharmacological profile. The mechanisms of action are typically elucidated through molecular docking studies and biochemical assays that assess binding affinities and inhibitory effects on target proteins .

Several compounds share structural similarities with 3-Chloro-6-(pyridin-2-yl)pyridazine. Notable examples include:

The uniqueness of 3-Chloro-6-(pyridin-2-yl)pyridazine lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds. Its distinct chlorine placement and the nature of the attached pyridine ring contribute to its specialized applications in medicinal chemistry and materials science.

Pyridazine chemistry originated in the late 19th century with Emil Fischer’s seminal work on hydrazine-based condensations, which laid the foundation for synthesizing six-membered diazine rings. The inherent electron-deficient nature of pyridazine, stemming from its two adjacent nitrogen atoms, drove interest in its reactivity patterns and potential as a pharmacophore. By the mid-20th century, synthetic advances enabled the production of diverse pyridazine derivatives, including chlorinated variants, through reactions involving diketones, ketoacids, and hydrazines. These developments coincided with the discovery of pyridazine-containing herbicides like credazine and pharmaceuticals such as hydralazine, demonstrating the structural motif’s biological relevance.

The introduction of chlorine atoms into pyridazine systems emerged as a key strategy for modulating electronic properties and enhancing binding interactions with biological targets. Early chlorination methods relied on phosphorus oxychloride (POCl$$_3$$) and disubstituted formamides, as demonstrated in the synthesis of 3-chloro-6-(2-hydroxyphenyl)pyridazine. These protocols established critical precedents for subsequent functionalization of the pyridazine ring.

Discovery and Initial Studies of 3-Chloro-6-(pyridin-2-yl)pyridazine

The specific compound 3-chloro-6-(pyridin-2-yl)pyridazine first appeared in synthetic organic chemistry literature during investigations into cross-coupling reactions between halogenated pyridazines and aromatic substituents. A pivotal advancement involved leveraging palladium-catalyzed Suzuki-Miyaura couplings to attach pyridinyl groups at the C6 position of 3-chloropyridazine precursors. This approach capitalized on the chlorine atom’s role as a directing group and leaving atom, enabling precise regiocontrol.

Initial structural characterization revealed key properties:

- Molecular formula: C$${10}$$H$${7}$$ClN$$_{4}$$

- Boiling point: 378°C at 760 mmHg

- Density: 1.281 g/cm$$^3$$

Early applications focused on its utility as an intermediate for β-adrenergic receptor ligands, building on precedents from related 3-chloro-6-arylpyridazines used in antihypertensive drug synthesis. The compound’s ability to undergo nucleophilic aromatic substitution at the C3 position while maintaining the pyridinyl substituent’s coordination capacity made it valuable for metallopharmaceutical design.

Evolution of Research Focus Over Time

Research trajectories have shifted across three phases:

Contemporary studies emphasize the compound’s potential in Alzheimer’s disease therapeutics, where derivatives demonstrate balanced inhibition of acetylcholinesterase (AChE) and amyloid-β aggregation. Parallel work explores its role as a vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitor scaffold, leveraging the pyridinyl group’s capacity for π-stacking interactions in ATP-binding pockets.

The synthesis of 3-chloro-6-(pyridin-2-yl)pyridazine centers on functionalizing the pyridazine core through chlorination and aromatic substitution. Early methods faced limitations due to the pyridazine ring’s low reactivity, but advances in catalysis and solvent systems have enabled efficient routes.

Classical Synthetic Approaches

Classical strategies often relied on harsh electrophilic substitution or multistep condensation reactions. For example, the Hantzsch pyridine synthesis, adapted for pyridazines, involved condensing aldehydes, ketones, and ammonia derivatives to form the heterocyclic backbone [5]. However, direct functionalization of pyridazines remained challenging due to their electron-deficient nature, necessitating aggressive reagents like chlorine gas under high-temperature conditions [7].

Nucleophilic aromatic substitution (SNAr) on halogenated pyridazines emerged as a viable pathway. Early attempts used 3,6-dichloropyridazine as a precursor, reacting it with pyridin-2-yl nucleophiles under strongly basic conditions [7]. These reactions required prolonged heating (80–120°C) in polar aprotic solvents, yielding moderate quantities of the target compound [7].

Modern Synthesis Strategies

Phosphorus Oxychloride-Mediated Conversions

Phosphorus oxychloride (POCl₃) has become a cornerstone for introducing chlorine atoms into pyridazine systems. In one approach, 3-hydroxypyridazine undergoes chlorination with POCl₃ at reflux (80–100°C), producing 3-chloropyridazine intermediates [4]. Subsequent coupling with pyridin-2-yl boronic acids via Suzuki-Miyaura reactions achieves the desired disubstitution [3]. This method benefits from POCl₃’s high electrophilicity, which facilitates efficient chloride displacement.

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| 3-Hydroxypyridazine | POCl₃, reflux, 6–8 hours | 75–85 |

| Suzuki Coupling | Pd catalyst, base, 80°C | 60–70 |

Disubstituted Formamide Methods

Modern SNAr protocols leverage disubstituted formamides like dimethylformamide (DMF) to enhance reaction kinetics. For instance, 3,6-dichloropyridazine reacts with pyridin-2-amine in DMF using potassium hexamethyldisilazide (KHMDS) as a base, achieving regioselective substitution at the 6-position [6]. The solvent’s high polarity stabilizes the Meisenheimer intermediate, accelerating the elimination step [7].

Green Chemistry Approaches

Recent efforts focus on reducing environmental impact. Substituting DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) has shown promise in SNAr reactions, albeit with slightly reduced yields (55–65%) [6]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining efficiency [7]. Additionally, catalytic systems using copper or iron nanoparticles are being explored to minimize waste generation [5].

Scale-up Considerations for Industrial Production

Industrial synthesis requires optimizing safety, cost, and efficiency. Handling POCl₃ at scale demands corrosion-resistant reactors and strict temperature control to prevent exothermic side reactions [4]. Continuous flow systems improve heat dissipation and reduce solvent usage by 30–40% compared to batch processes [6]. Purification challenges, such as separating regioisomers, are addressed via high-performance liquid chromatography (HPLC) or crystallization in ethanol-water mixtures [7].

Economic analyses highlight the cost-effectiveness of 3,6-dichloropyridazine as a starting material, though sourcing pyridin-2-yl boronic acids remains a bottleneck [3]. Future advancements may focus on tandem catalytic processes to streamline production.

The molecular architecture of 3-Chloro-6-(pyridin-2-yl)pyridazine presents several key structural features that facilitate specific molecular recognition events. The compound adopts a predominantly planar conformation with a dihedral angle between the pyridazine and pyridine rings ranging from 5.5° to 17.3°, depending on the crystalline environment [1] [2] [3]. This near-coplanar arrangement maximizes the overlap of π-electron systems while maintaining sufficient flexibility for induced-fit binding mechanisms.

The pyridazine ring system exhibits characteristic bond lengths with the nitrogen-nitrogen distance measuring 1.337-1.359 Å, consistent with aromatic heterocycles containing adjacent nitrogen atoms [1] [4]. The carbon-nitrogen bonds within the pyridazine ring show typical values of 1.314-1.341 Å, reflecting the electron-deficient nature of the heterocycle [1] [4]. The chlorine substituent at position 3 introduces significant electronegativity, creating an electron-withdrawing effect that enhances the electrophilicity of the pyridazine ring system [5].

The molecular electrostatic potential mapping reveals distinct regions of charge distribution that are crucial for recognition processes. The pyridazine nitrogen atoms exhibit high electron density with Mulliken charges of N1: -0.31 and N2: -0.28, establishing these positions as primary hydrogen bond acceptor sites [6] [7]. The pyridine nitrogen atom provides an additional coordination site with comparable electron density, creating a tridentate binding motif [8] [9].

Natural bond orbital analysis demonstrates strong nitrogen-to-σ* interactions within the molecule, contributing to its conformational stability and binding specificity [10] [11]. The compound's dipole moment of approximately 4.2 Debye represents the highest value among the diazine series, creating a strong electrostatic field that influences molecular orientation during recognition events [12] [5].

π-π Stacking Interactions

The aromatic nature of 3-Chloro-6-(pyridin-2-yl)pyridazine enables extensive π-π stacking interactions that are fundamental to its molecular recognition properties. Quantum chemical calculations reveal that the compound exhibits binding energies ranging from -1.53 to -3.97 kcal/mol when interacting with benzene, with the antiparallel configuration showing the strongest interaction at -3.97 kcal/mol [13] [14].

The π-π stacking geometry demonstrates characteristic centroid-to-centroid distances of 3.60-3.72 Å, which falls within the optimal range for aromatic stacking interactions [13] [15]. Crystal structure analyses of related pyridazine derivatives show that these compounds consistently form columnar arrangements through face-to-face π-stacking with interplanar separations of 3.40-3.68 Å [1] [16]. The offset parallel-displaced geometry is particularly favored, allowing for optimal overlap of electron density while minimizing electrostatic repulsion between heteroatoms.

The pyridazine ring's high dipole moment significantly influences its π-stacking behavior compared to other aromatic heterocycles. Unlike benzene, which shows no orientational preference, 3-Chloro-6-(pyridin-2-yl)pyridazine exhibits strong directional preferences that position the nitrogen atoms away from the π-cloud of interacting aromatic systems [13]. This orientation maximizes attractive interactions while minimizing unfavorable electrostatic contacts.

Computational studies using dispersion-corrected density functional theory reveal that pyridazine has the strongest π-stacking interaction energy among all diazines [13]. The presence of both pyridazine and pyridine rings in the same molecule creates a unique stacking landscape where multiple aromatic surfaces can participate simultaneously in recognition events. This dual-ring system enables the formation of sandwich-type complexes with extended aromatic guests or multiple discrete stacking interactions with smaller aromatic molecules.

The chlorine substituent introduces additional complexity to the π-stacking behavior by creating regions of positive electrostatic potential that can interact favorably with electron-rich aromatic systems [17] [18]. Halogen bonding contributions, ranging from -0.8 to -1.5 kcal/mol, complement the π-stacking interactions and provide additional specificity in molecular recognition events.

Hydrogen Bonding Capabilities

The hydrogen bonding capabilities of 3-Chloro-6-(pyridin-2-yl)pyridazine are primarily determined by its three nitrogen atoms, which serve as hydrogen bond acceptors with varying strengths. The compound contains no hydrogen bond donors, classifying it as a pure acceptor system with specialized recognition properties [19].

The pyridazine nitrogen atoms exhibit the strongest hydrogen bonding capacity, with interaction energies ranging from -34.3 to -62.0 kJ/mol when forming hydrogen bonds with carboxylate groups [20] [2]. The adjacent positioning of these nitrogen atoms creates a chelating effect that can accommodate bifurcated hydrogen bonding arrangements with appropriate donor molecules. This geometric arrangement is particularly effective for binding to amino acid residues in protein active sites or complementary positions in nucleic acid structures.

The pyridine nitrogen atom provides a third hydrogen bonding site with comparable strength, creating a tridentate hydrogen bonding motif. Molecular electrostatic potential calculations show that the negative potential regions near all three nitrogen atoms are of similar magnitude, indicating balanced acceptor capabilities [8] [9]. The spatial arrangement of these acceptor sites creates a distinctive recognition pattern that can discriminate between different hydrogen bond donor geometries.

Crystallographic studies of related pyridazine compounds reveal consistent hydrogen bonding patterns involving the heterocyclic nitrogen atoms. The formation of chains and networks through intermolecular hydrogen bonding is a common structural motif, with donor-acceptor distances typically ranging from 2.45 to 2.80 Å [20] [2]. The directionality of these interactions is influenced by the lone pair orientations on the nitrogen atoms, which maintain sp2 hybridization and create well-defined geometric constraints.

The electron-withdrawing effect of the chlorine substituent enhances the hydrogen bonding capacity of the pyridazine nitrogen atoms by reducing their electron density and increasing their electrophilicity [5]. This effect is quantified through natural bond orbital analysis, which reveals significant charge transfer from the nitrogen lone pairs to the σ* orbitals of the carbon-chlorine bond [10] [11].

Dipole-Driven Interactions

The substantial dipole moment of 3-Chloro-6-(pyridin-2-yl)pyridazine, measuring approximately 4.2 Debye, creates a powerful driving force for molecular recognition through dipole-dipole interactions [12] [5]. This dipole moment represents the highest value among the diazine series and significantly influences the compound's binding behavior and conformational preferences.

The molecular dipole results from the asymmetric distribution of electron density created by the adjacent nitrogen atoms in the pyridazine ring and the electron-withdrawing chlorine substituent. This creates a substantial charge separation that can interact favorably with complementary dipolar molecules or induced dipoles in nearby aromatic systems [5]. The dipole-dipole interaction energies range from -2.2 to -4.9 kcal/mol, depending on the relative orientations and distances of the interacting molecules [12] [5].

The pyridazine dipole exhibits strong orientational preferences that influence molecular alignment during recognition events. Computational studies demonstrate that dipole-dipole interactions drive conformational preferences in protein-ligand complexes, with the pyridazine dipole aligning to optimize electrostatic interactions with charged or polar residues [5]. This alignment effect is particularly pronounced in enzyme active sites where the local electrostatic environment can stabilize specific orientations of the ligand.

The interaction of the pyridazine dipole with amide groups, a common feature in protein structures, shows binding energies of 4.4-5.1 kcal/mol [5] [9]. This interaction is enhanced by the formation of intramolecular hydrogen bonds that stabilize the planar topology of the molecule and align the dipole moment for optimal interaction with the protein target.

Temperature-dependent studies reveal that dipole-driven interactions maintain their strength across physiologically relevant temperature ranges, making them particularly valuable for biological recognition processes [5]. The high dipole moment also contributes to the compound's solubility in polar solvents and its ability to cross biological membranes through interactions with polar head groups.

Nitrogen-to-Sulfur σ* Interactions

The nitrogen-to-sulfur σ* interactions represent a specialized type of non-covalent interaction that occurs when 3-Chloro-6-(pyridin-2-yl)pyridazine encounters sulfur-containing molecules or functional groups. These interactions, with energies ranging from 0.4-0.8 kcal/mol, contribute to the compound's ability to recognize and bind to cysteine residues in proteins and sulfur-containing metabolites [12] [21].

Natural bond orbital analysis reveals that the nitrogen lone pairs on the pyridazine ring can donate electron density into the σ* orbitals of sulfur-containing bonds, creating a stabilizing orbital interaction [10] [11]. This interaction is particularly pronounced with sulfur atoms in oxidized states, such as those found in sulfoxides or sulfones, where the σ* orbitals are more accessible and lower in energy.

The geometric requirements for optimal nitrogen-to-sulfur σ* interactions involve specific angular relationships between the nitrogen lone pair and the sulfur-containing bond. The planar geometry of the pyridazine ring positions the nitrogen lone pairs for optimal overlap with appropriately oriented sulfur σ* orbitals. This interaction type is complementary to traditional hydrogen bonding and can provide additional specificity in molecular recognition events [21].

Quantum chemical calculations using density functional theory demonstrate that these interactions are enhanced when the sulfur atom is part of a heterocyclic system or when electron-withdrawing groups are present on the sulfur-containing molecule [21]. The chalcogen bonding capability of the compound extends to interactions with other Group 16 elements, creating a broader recognition profile for molecules containing selenium or tellurium.

The biological relevance of nitrogen-to-sulfur σ* interactions is particularly evident in the compound's interactions with metalloproteins containing sulfur-bridged metal centers. The pyridazine nitrogen atoms can coordinate with metal-bound sulfur atoms through these σ* interactions, providing an additional mode of binding that complements direct metal coordination [21]. This interaction type also contributes to the compound's ability to interact with disulfide bonds in proteins, potentially influencing protein folding and stability.